molecular formula C10H10N2O2 B085257 N-(1-hydroxy-5-methylquinolin-4-ylidene)hydroxylamine CAS No. 13442-07-4

N-(1-hydroxy-5-methylquinolin-4-ylidene)hydroxylamine

Cat. No.: B085257
CAS No.: 13442-07-4
M. Wt: 190.2 g/mol
InChI Key: FLGDCHZQYUQJHN-UHFFFAOYSA-N
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Description

N-(1-hydroxy-5-methylquinolin-4-ylidene)hydroxylamine is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a hydroxyamino group at the 4-position and a methyl group at the 5-position of the quinoline ring, with an oxide group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-5-methylquinolin-4-ylidene)hydroxylamine typically involves the reduction of 4-nitroquinoline 1-oxide. One common method is the reduction using phenylhydrazine, which yields the hydroxyamino derivative . The reaction conditions often include the use of methanol as a solvent and recrystallization to purify the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-5-methylquinolin-4-ylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: It can be reduced to form aminoquinoline derivatives.

    Substitution: The hydroxyamino group can participate in substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as phenylhydrazine are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(1-hydroxy-5-methylquinolin-4-ylidene)hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-5-methylquinolin-4-ylidene)hydroxylamine involves its interaction with cellular components. The hydroxyamino group can form reactive intermediates that interact with DNA, leading to the formation of DNA adducts. This can result in mutagenic and genotoxic effects, which are of interest in cancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyamino group allows for unique interactions with biological molecules, making it a valuable compound for research in medicinal chemistry and biology.

Properties

CAS No.

13442-07-4

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

N-(1-hydroxy-5-methylquinolin-4-ylidene)hydroxylamine

InChI

InChI=1S/C10H10N2O2/c1-7-3-2-4-9-10(7)8(11-13)5-6-12(9)14/h2-6,13-14H,1H3

InChI Key

FLGDCHZQYUQJHN-UHFFFAOYSA-N

SMILES

CC1=C2C(=NO)C=CN(C2=CC=C1)O

Canonical SMILES

CC1=C2C(=NO)C=CN(C2=CC=C1)O

Origin of Product

United States

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